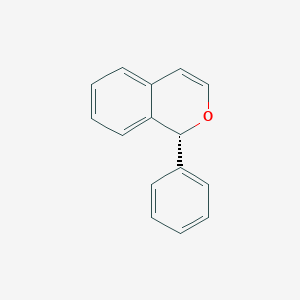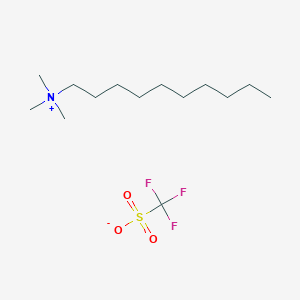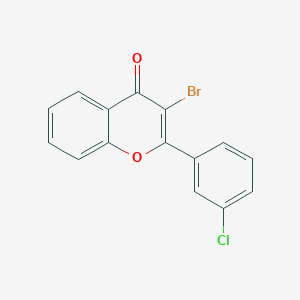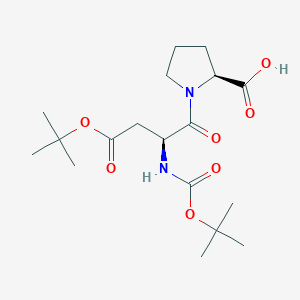![molecular formula C16H13N3O5S B14175866 4-Thiazolidinone, 2-(2-nitrophenyl)-3-[(2-nitrophenyl)methyl]- CAS No. 918538-32-6](/img/structure/B14175866.png)
4-Thiazolidinone, 2-(2-nitrophenyl)-3-[(2-nitrophenyl)methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Thiazolidinone, 2-(2-nitrophenyl)-3-[(2-nitrophenyl)methyl]- is a compound belonging to the thiazolidinone class, which is known for its diverse biological activities. Thiazolidinones are heterocyclic compounds containing a thiazolidine ring, which is a five-membered ring with sulfur and nitrogen atoms. The presence of nitrophenyl groups in this compound enhances its potential for various chemical reactions and biological activities.
準備方法
The synthesis of 4-Thiazolidinone, 2-(2-nitrophenyl)-3-[(2-nitrophenyl)methyl]- typically involves the reaction of thiosemicarbazide with appropriate aldehydes or ketones. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.
化学反応の分析
4-Thiazolidinone, 2-(2-nitrophenyl)-3-[(2-nitrophenyl)methyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the nitro groups, forming new derivatives. Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Chemistry: It serves as a versatile intermediate in the synthesis of other heterocyclic compounds and pharmaceuticals.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Due to its biological activities, this compound is being explored for its potential use in developing new therapeutic agents for treating infections and cancer.
Industry: The compound’s chemical reactivity makes it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Thiazolidinone, 2-(2-nitrophenyl)-3-[(2-nitrophenyl)methyl]- involves its interaction with molecular targets such as tubulin and DNA. The compound inhibits tubulin polymerization, which disrupts the microtubule network essential for cell division, leading to cell cycle arrest and apoptosis . Additionally, it can bind to DNA, interfering with DNA replication and transcription processes.
類似化合物との比較
4-Thiazolidinone, 2-(2-nitrophenyl)-3-[(2-nitrophenyl)methyl]- can be compared with other thiazolidinone derivatives, such as:
4-Thiazolidinone–umbelliferone hybrids: These compounds also exhibit potent cytotoxic activities against cancer cell lines.
2-Imino-4-thiazolidinone derivatives: These compounds have been studied for their anti-inflammatory and TNF-α inhibitory activities.
4-Thiazolidinone derivatives as dihydroorotate dehydrogenase inhibitors: These compounds show inhibitory activity against human dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis.
The uniqueness of 4-Thiazolidinone, 2-(2-nitrophenyl)-3-[(2-nitrophenyl)methyl]- lies in its specific nitrophenyl substitutions, which enhance its chemical reactivity and biological activities.
特性
CAS番号 |
918538-32-6 |
|---|---|
分子式 |
C16H13N3O5S |
分子量 |
359.4 g/mol |
IUPAC名 |
2-(2-nitrophenyl)-3-[(2-nitrophenyl)methyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H13N3O5S/c20-15-10-25-16(12-6-2-4-8-14(12)19(23)24)17(15)9-11-5-1-3-7-13(11)18(21)22/h1-8,16H,9-10H2 |
InChIキー |
MQDOTYQWKDKEAW-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)N(C(S1)C2=CC=CC=C2[N+](=O)[O-])CC3=CC=CC=C3[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-(1H-indol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B14175827.png)
![N-(Benzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B14175829.png)
![Dimethyl 2-[(2-formylphenyl)sulfanyl]but-2-enedioate](/img/structure/B14175834.png)
![[(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-5-methyl-4-oxo-3a,6,7,7a-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl]amino]-5-[[2-(aminomethylideneamino)acetyl]-methylamino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] carbamate](/img/structure/B14175840.png)

![4-[(4-Carbamoylphenoxy)methyl]-5-methylfuran-2-carboxamide](/img/structure/B14175852.png)



